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molecular formula C12H24O B8680283 3-Tert-butyl-2,2-dimethylhex-5-en-3-ol CAS No. 754-56-3

3-Tert-butyl-2,2-dimethylhex-5-en-3-ol

Cat. No. B8680283
M. Wt: 184.32 g/mol
InChI Key: WNDVARSPOXKERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291713B1

Procedure details

1.94 ml of a 1.4-molar solution of n-butyllithium (2.71 mmol) in pentane were added dropwise at 0° C. under argon for 2 minutes to a stirred solution of 500 mg (2.71 mmol) 3-tert-butyl-2,2-dimethylhex-5-en-3-ol in 4 ml THF. The solution obtained was stirred for 15 minutes, and then a solution of 610 mg (2.71 mmol) ZnBr2 in 2 ml THF and 280 μl (2.71 mmol) cyclohexanone were added. The reaction mixture was stirred for 4 hours and heated to room temperature. Subsequently, it was processed analogous to Example 1. The raw product obtained was cleaned by means of a silica column with 20% diethyl ether/light gasoline. There was obtained the alcohol as a colorless oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.71 mmol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
280 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
610 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[C:6]([C:10]([OH:18])([CH2:15][CH:16]=[CH2:17])[C:11]([CH3:14])(C)C)([CH3:9])(C)C.C1(=O)CCCCC1.C(OCC)C>CCCCC.C1COCC1.[Zn+2].[Br-].[Br-]>[CH2:15]([C:10]1([OH:18])[CH2:6][CH2:9][CH2:1][CH2:14][CH2:11]1)[CH:16]=[CH2:17] |f:6.7.8|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.71 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)C(C(C)(C)C)(CC=C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
280 μL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
610 mg
Type
catalyst
Smiles
[Zn+2].[Br-].[Br-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The raw product obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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